Methyl tetraisopropylphosphorodiamidite

Catalog No.
S1904722
CAS No.
92611-10-4
M.F
C13H31N2OP
M. Wt
262.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetraisopropylphosphorodiamidite

CAS Number

92611-10-4

Product Name

Methyl tetraisopropylphosphorodiamidite

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C13H31N2OP

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC
  • Phosphoramidite Chemistry: The synthesis of oligonucleotides utilizes a technique called phosphoramidite chemistry. This method involves the sequential coupling of individual nucleotide units, protected by specific chemical groups, to form the desired oligonucleotide sequence.
  • MTPA as a Phosphoramidite Unit: MTPA serves as a protected phosphoramidite unit. It possesses a methyl group attached to the phosphorus atom, along with two bulky isopropyl groups on the nitrogen atoms. These protecting groups ensure controlled reactivity during the coupling process.
  • Coupling and Deprotection: During oligonucleotide synthesis, MTPA reacts with a protected nucleoside to form a phosphite linkage. This linkage is subsequently oxidized to a more stable phosphate group, the backbone of the oligonucleotide. Finally, the protecting groups, including the methyl group on MTPA, are removed to reveal the final oligonucleotide sequence.

Advantages of MTPA

Compared to other phosphoramidite reagents, MTPA offers several advantages:

  • Stability: The bulky isopropyl groups on MTPA provide enhanced stability compared to phosphoramidites with smaller alkyl groups. This stability translates to fewer side reactions during synthesis, leading to higher yields of desired oligonucleotides.
  • Reactivity: The methyl group on MTPA allows for efficient coupling with nucleosides, ensuring faster and more reliable oligonucleotide synthesis.

Applications of Synthetic Oligonucleotides

Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:

  • Gene Expression Studies: Synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, can be used to modulate gene expression. These molecules can silence specific genes, allowing researchers to study their function and potential therapeutic targets.
  • PCR and DNA Sequencing: Oligonucleotides serve as primers in techniques like Polymerase Chain Reaction (PCR) and DNA sequencing. MTPA-derived oligonucleotides can be used for these applications due to their high purity and sequence fidelity.
  • Aptamer Development: Aptamers are single-stranded oligonucleotides that can bind to specific molecules with high affinity. MTPA can be used to synthesize aptamers for various research purposes, such as biosensing and drug discovery.

Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C₁₃H₃₁N₂OP and a molecular weight of 262.37 g/mol. It is classified under phosphorodiamidites, which are crucial in the field of nucleic acid synthesis. This compound features a methyl group attached to a phosphorodiamidite backbone, which enhances its reactivity and utility in biochemical applications, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .

Methyl tetraisopropylphosphorodiamidite is primarily used as a reagent in the synthesis of oligonucleotides. It undergoes coupling reactions with nucleosides to form phosphodiester linkages, which are essential for constructing DNA and RNA sequences. The presence of the tetraisopropyl groups provides steric hindrance that can influence the reactivity and selectivity during these coupling reactions. Additionally, this compound can participate in hydrolysis reactions under certain conditions, leading to the formation of phosphoric acid derivatives .

While methyl tetraisopropylphosphorodiamidite itself may not exhibit direct biological activity, its derivatives play significant roles in molecular biology research. For instance, oligonucleotides synthesized using this compound can be employed in various applications such as gene expression studies, antisense therapy, and as probes in hybridization assays. The effectiveness of these applications often hinges on the purity and quality of the oligonucleotides synthesized from methyl tetraisopropylphosphorodiamidite .

The synthesis of methyl tetraisopropylphosphorodiamidite typically involves the following steps:

  • Preparation of Phosphoryl Chloride: Phosphoryl chloride is reacted with isopropylamine to form an intermediate.
  • Formation of Phosphorodiamidite: The intermediate is then treated with methylamine to introduce the methyl group, resulting in methyl tetraisopropylphosphorodiamidite.
  • Purification: The product is purified through techniques such as column chromatography to ensure high purity for subsequent applications.

This method allows for efficient production while maintaining the integrity of the reactive functional groups necessary for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite has several key applications:

  • Oligonucleotide Synthesis: It is predominantly used as a phosphoramidite reagent in automated DNA synthesizers.
  • Gene Therapy: Compounds derived from it are utilized in developing therapeutic oligonucleotides for gene silencing or correction.
  • Diagnostic Tools: Oligonucleotides synthesized using this compound serve as probes in various diagnostic assays, including PCR and microarray technologies .

Research into the interactions of methyl tetraisopropylphosphorodiamidite focuses on its coupling efficiency with different nucleosides and its stability under various reaction conditions. Studies have shown that the steric effects imparted by the isopropyl groups enhance its coupling efficiency compared to other phosphoramidites. Additionally, its behavior in aqueous environments has been investigated to optimize conditions for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite belongs to a class of compounds known as phosphoramidites, which are widely used in synthetic organic chemistry and molecular biology. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl phosphoramiditeC₅H₁₅N₂OPSimpler structure; less steric hindrance
2-Cyanoethyl N,N,N′-triisopropylphosphorodiamiditeC₁₃H₃₁N₂O₂PContains a cyanoethyl group; used for similar applications
N,N-Diisopropylaminoethyl phosphoramiditeC₉H₁₉N₂OPDifferent alkyl substituents; varying reactivity

Uniqueness: Methyl tetraisopropylphosphorodiamidite stands out due to its specific steric configuration provided by the four isopropyl groups, which enhances its performance in oligonucleotide synthesis compared to simpler phosphoramidites. This steric hindrance helps improve selectivity and yield during

The development of methyl tetraisopropylphosphorodiamidite is deeply rooted in the broader history of organophosphorus chemistry, which began in the early 19th century with fundamental discoveries in phosphorus-containing compounds. The foundational work in organophosphorus chemistry can be traced to 1820, when Jean Louis Lassaigne reacted ethanol with phosphoric acid to obtain triethylphosphate, marking the beginning of systematic organophosphorus compound synthesis. This early work established the principles that would later guide the development of more sophisticated phosphorus-containing reagents.

The evolution of organophosphorus chemistry accelerated significantly in the mid-19th century with key discoveries by prominent chemists. Phosphorus oxychloride was first obtained and described by Wurtz in 1847, with the synthesis reaction carried out by adding water to phosphorus pentachloride. The French chemists Gay-Lussac and Thénard made crucial contributions by discovering phosphorus trichloride through direct reaction of chlorine with phosphorus, while Davy described phosphorus pentachloride at the end of 1808, though the correct composition was not established until Dulong correctly identified it as phosphorus pentachloride in 1816.

These early discoveries in organophosphorus chemistry laid the groundwork for the development of phosphorus compounds with biological applications. The mechanistic understanding of organophosphorus compounds advanced significantly through the study of their interactions with biological systems, particularly through the work on acetylcholinesterase inhibition discovered in the 1930s. German scientists noted the parasympathomimetic effects of organophosphorus compounds and found that atropine could serve as an antidote, establishing the foundation for understanding phosphorus-based biochemical interactions.

The transition from simple organophosphorus compounds to sophisticated reagents for nucleic acid synthesis occurred gradually throughout the 20th century. The development of methyl tetraisopropylphosphorodiamidite specifically emerged from research efforts to create more efficient and stable phosphitylating reagents. This compound represents a refinement of earlier phosphoramidite chemistry, incorporating lessons learned from decades of organophosphorus compound development while addressing the specific requirements of nucleic acid synthesis applications.

Structural Significance in Nucleic Acid Synthesis

Methyl tetraisopropylphosphorodiamidite exhibits a distinctive molecular architecture that directly influences its effectiveness in nucleic acid synthesis applications. The compound features a central phosphorus atom bonded to a methyl group via an oxygen bridge, creating a methoxyphosphine core structure. The phosphorus center is further substituted with two diisopropylamino groups, providing the characteristic tetraisopropyl substitution pattern that gives the compound its name and unique reactivity profile.

The structural arrangement of methyl tetraisopropylphosphorodiamidite can be represented by the Simplified Molecular Input Line Entry System string: COP(N(C(C)C)C(C)C)N(C(C)C)C(C)C, which clearly delineates the connectivity between the methoxy group and the bis(diisopropylamino) substituents. This molecular architecture creates a compound with specific steric and electronic properties that are crucial for its function as a phosphitylating reagent. The bulky isopropyl groups provide steric hindrance that influences both the stability of the compound during storage and its reactivity during coupling reactions with nucleoside substrates.

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3, which provides a standardized representation of its molecular structure. This structural information reveals the tetrahedral geometry around the phosphorus center, with the methoxy group occupying one coordination site and the two diisopropylamino groups providing additional substitution.

The physical properties of methyl tetraisopropylphosphorodiamidite reflect its structural characteristics and influence its practical applications. The compound exhibits a boiling point of 74-75 degrees Celsius at 0.45 millimeters of mercury pressure, indicating relatively low volatility under standard conditions. Its density of 0.915 grams per milliliter at 25 degrees Celsius and refractive index of 1.461 provide additional physical characterization data that are important for handling and quality control purposes.

PropertyValueReference
Molecular FormulaC₁₃H₃₁N₂OP
Molecular Weight262.37 g/mol
Boiling Point74-75°C at 0.45 mmHg
Density0.915 g/mL at 25°C
Refractive Indexn₂₀/D 1.461
Chemical Abstracts Service Number92611-10-4

The structural design of methyl tetraisopropylphosphorodiamidite reflects specific optimization for nucleic acid synthesis applications. The methoxy group provides a suitable leaving group during phosphitylation reactions, while the diisopropylamino substituents offer the appropriate balance between stability and reactivity. This structural arrangement allows the compound to function effectively as a phosphitylating reagent while maintaining sufficient stability for practical use in automated synthesis equipment.

Role in Modern Oligonucleotide Synthesis Methodologies

Methyl tetraisopropylphosphorodiamidite plays a crucial role in contemporary oligonucleotide synthesis through its function as a specialized phosphitylating reagent. The compound serves as a key intermediate in the preparation of nucleoside phosphoramidites, which are the fundamental building blocks used in automated deoxyribonucleic acid and ribonucleic acid synthesis. This application represents a direct extension of the phosphoramidite methodology pioneered by Marvin Caruthers and his colleagues in the early 1980s, which revolutionized the field of synthetic nucleic acid chemistry.

The phosphoramidite method of oligonucleotide synthesis, in which methyl tetraisopropylphosphorodiamidite participates, proceeds through a well-characterized four-step synthetic cycle. The process begins with the removal of the 5'-dimethoxytrityl protecting group from the growing oligonucleotide chain using trichloroacetic acid in dichloromethane. Subsequently, the activated phosphoramidite monomer, prepared using methyl tetraisopropylphosphorodiamidite, couples with the free 5'-hydroxyl group in the presence of tetrazole as an activator. This coupling reaction forms a phosphite triester linkage that is then oxidized using aqueous iodine to generate the final phosphate linkage characteristic of natural nucleic acids.

The synthetic utility of methyl tetraisopropylphosphorodiamidite extends beyond simple oligonucleotide synthesis to encompass the preparation of various modified nucleic acid analogs. Research has demonstrated its effectiveness in synthesizing fluorescent-labeled phosphoramidites, where the compound enables the incorporation of pyrene-based fluorescent labels into oligonucleotide sequences with yields approaching 90 percent. This application illustrates the versatility of the reagent in accommodating diverse chemical modifications while maintaining high coupling efficiencies.

In automated synthesis applications, methyl tetraisopropylphosphorodiamidite offers significant advantages over alternative phosphitylating reagents. The compound demonstrates superior stability compared to more traditional reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it particularly suitable for large-scale commercial applications. This enhanced stability translates to improved shelf life and reduced degradation during storage, which are critical factors in industrial oligonucleotide production.

The preparation of deoxyribonucleoside phosphoramidites using methyl tetraisopropylphosphorodiamidite has been successfully demonstrated in practical synthesis protocols. Research has shown that deoxyribonucleoside phosphoramidites can be prepared in situ from 5'-O,N-protected deoxyribonucleosides and methyl tetraisopropylphosphorodiamidite using tetrazole as a catalyst. The resulting solutions can be applied directly to automatic solid-phase synthesis equipment, achieving dimethoxytrityl efficiencies per cycle ranging from 98.0 to 99.3 percent for oligonucleotides containing 16 to 25 bases.

Synthesis ParameterPerformance MetricReference
Coupling Efficiency98.0-99.3% per cycle
Oligonucleotide Length16-25 bases demonstrated
Fluorescent Labeling Yield~90% for pyrene derivatives
Cycle Time12.5 minutes
Product PurityComparable to purified phosphoramidites

The integration of methyl tetraisopropylphosphorodiamidite into modern synthesis workflows has contributed to the advancement of therapeutic oligonucleotide development. The compound's role in preparing high-purity phosphoramidite building blocks is particularly important for pharmaceutical applications, where stringent quality standards must be maintained throughout the synthesis process. The cost-effective synthesis of high-purity reagents using methyl tetraisopropylphosphorodiamidite has been demonstrated on commercial scales, supporting the production of oligonucleotide therapeutics at metric ton quantities while meeting rigorous purity specifications.

Contemporary research continues to explore new applications for methyl tetraisopropylphosphorodiamidite in oligonucleotide synthesis. Recent developments have focused on on-demand synthesis approaches, where phosphoramidites are generated directly from their corresponding alcohols using flow chemistry techniques. These methods aim to address the inherent instability of phosphoramidites by generating them immediately before use, potentially eliminating the need for long-term storage and improving overall synthesis efficiency. Such innovations represent the continued evolution of nucleic acid synthesis methodology, building upon the fundamental chemistry enabled by reagents like methyl tetraisopropylphosphorodiamidite.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl tetraisopropylphosphorodiamidite

Dates

Modify: 2023-08-16

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